![molecular formula C23H27N3O8S B2509587 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 868982-50-7](/img/structure/B2509587.png)
N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide
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Overview
Description
The compound “N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields a sulfonamide, which can be further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectral techniques such as IR, 1H NMR, and EIMS . Single crystal X-ray crystallography has also been used to determine the structure of related compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include bromination, formation of 1,4-dioxane via pyrocatechol, cleavage of the methyl group with LiOH, and forming an acetyl chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the empirical formula, molecular weight, and InChI key can be determined .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide”, also known as “N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide”.
Pharmaceutical Development
This compound is of significant interest in pharmaceutical research due to its potential therapeutic properties. The presence of the oxazolidinone ring suggests it could be explored for antibacterial activity, similar to other oxazolidinone-based antibiotics like linezolid . Additionally, the benzodioxine moiety is known for its bioactivity, which could be harnessed in developing new drugs for various conditions.
Cancer Research
The compound’s structure indicates potential applications in cancer research. Sulfonyl-containing compounds have been studied for their anticancer properties, and the unique combination of functional groups in this molecule could lead to the development of novel anticancer agents . Researchers might investigate its ability to inhibit cancer cell proliferation or induce apoptosis.
Neuroprotective Agents
Given the methoxyphenethyl group, this compound could be explored for neuroprotective effects. Methoxyphenethyl derivatives have shown promise in protecting neurons from oxidative stress and neurodegenerative diseases . This makes the compound a candidate for studies aimed at treating conditions like Alzheimer’s or Parkinson’s disease.
Enzyme Inhibition Studies
The compound’s structure suggests it could act as an enzyme inhibitor. The oxazolidinone and sulfonyl groups are known to interact with various enzymes, potentially inhibiting their activity . This property can be valuable in designing inhibitors for enzymes involved in diseases such as diabetes or hypertension.
Environmental Chemistry
In environmental chemistry, the compound could be investigated for its potential to degrade pollutants or act as a catalyst in environmental remediation processes. Its structural features might enable it to participate in reactions that break down harmful substances, contributing to cleaner environments.
These applications highlight the versatility and potential of “N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide” in various fields of scientific research. Each application area offers unique opportunities for further exploration and development.
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Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. The design, synthesis, and evaluation of 1,4-benzodioxane-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B have been reported . Furthermore, experimental and theoretical studies on the molecular structure, FT–IR, NMR, HOMO/LUMO frontier orbital, molecular electrostatic potential (MESP), and reactivity descriptors of similar compounds have been conducted .
properties
IUPAC Name |
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source
|
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O8S/c1-31-17-4-2-16(3-5-17)8-9-24-22(27)23(28)25-15-21-26(10-11-34-21)35(29,30)18-6-7-19-20(14-18)33-13-12-32-19/h2-7,14,21H,8-13,15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOBUJPHUDDREH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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